(R)-2-Amino-2-cyclohexylethanol hydrochloride is a chiral amino alcohol with the molecular formula CHClNO. It features an amino group and a hydroxyl group attached to a cyclohexane ring, making it a significant compound in organic synthesis and medicinal chemistry. This compound is particularly noted for its potential applications in the development of pharmaceuticals and as an intermediate in various
The reactions involving (R)-2-Amino-2-cyclohexylethanol hydrochloride can yield various substituted cyclohexyl derivatives, which are valuable in synthesizing pharmaceuticals and fine chemicals.
(R)-2-Amino-2-cyclohexylethanol hydrochloride exhibits significant biological activity. It has been studied for its potential effects on neurological and cardiovascular systems. The compound's ability to interact with biological targets makes it an important candidate for further pharmacological research. Its structural properties suggest that it may influence enzyme mechanisms and receptor interactions, contributing to its therapeutic potential .
The synthesis of (R)-2-Amino-2-cyclohexylethanol hydrochloride typically involves several steps:
(R)-2-Amino-2-cyclohexylethanol hydrochloride has diverse applications in several fields:
Research into the interaction of (R)-2-Amino-2-cyclohexylethanol hydrochloride with various biological systems has revealed its potential as a modulator of enzyme activity and receptor binding. Studies indicate that it may influence neurotransmitter pathways, making it a candidate for further investigation in neuropharmacology .
Several compounds share structural similarities with (R)-2-Amino-2-cyclohexylethanol hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
(S)-2-Amino-2-cyclohexylethanol Hydrochloride | 845555-46-6 | 1.00 | Enantiomer with similar properties but different stereochemistry |
trans-4-Aminocyclohexylmethanol Hydrochloride | 1504-49-0 | 0.79 | Contains an amino group but lacks the cyclohexane structure |
Rel-(1R,3S,4R)-4-aminoadamantan-1-ol | 62058-03-1 | 0.80 | Different core structure but shares amino alcohol characteristics |
(R)-2-amino-2-cyclohexylmethanol Hydrochloride | 85711-14-4 | 1.00 | Similar structure with slight variations in functional groups |
The uniqueness of (R)-2-Amino-2-cyclohexylethanol hydrochloride lies in its specific stereochemistry and its dual functional groups, which enhance its reactivity and biological activity compared to other similar compounds .